molecular formula C21H22N4O3 B12205975 Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B12205975
M. Wt: 378.4 g/mol
InChI Key: OKZKTGMTMCAIRJ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of o-phenylenediamine with aromatic carboxylic acids in the presence of strong dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions for several hours to achieve high yields.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, allowing them to exert various biological effects . The compound may inhibit enzymes or interfere with DNA replication, leading to its observed biological activities .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H22N4O3/c1-4-28-20(27)17-18(13-9-11-14(12-10-13)24(2)3)25-16-8-6-5-7-15(16)22-21(25)23-19(17)26/h5-12,17-18H,4H2,1-3H3,(H,22,23,26)

InChI Key

OKZKTGMTMCAIRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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